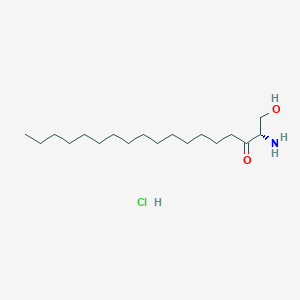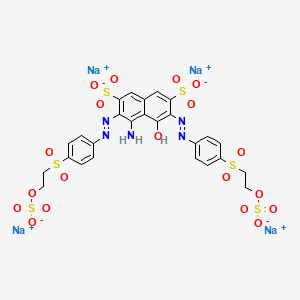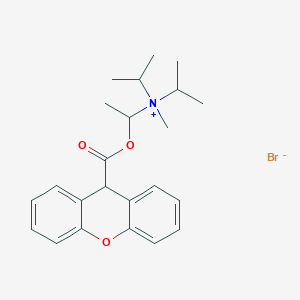
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Vue d'ensemble
Description
Necessary intermediate in ceramide biosynthesis.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Development of Novel Amino Acids : Research has shown the synthesis of new δ-sugar amino acids using a chiral building block derived from the catalytic pyrolysis of cellulose. These amino acids, like (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, are potential candidates for peptidomimetics due to their conformationally restricted structures, which is a crucial aspect in drug design and pharmaceutical research (Defant et al., 2011).
Liquid Chromatography Methods in Pharmaceutical Development : A novel anticancer agent, ES-285·HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride], has been developed with a specific liquid chromatography method for its quantification and purity determination. This method ensures precise, accurate, and selective measurement of ES-285·HCl in pharmaceutical formulations (Brok et al., 2003).
Analytical Chemistry and Material Science
Scanning Tunneling Microscopy Using Chemically Modified Tips : Research utilizing monolayers of compounds like 1-octadecanol and 1-octadecanoic acid has led to advancements in scanning tunneling microscopy (STM). This includes the use of chemically modified STM tips to enhance contrast for specific functional groups, a technique that could revolutionize molecular recognition at the nano-scale (Ito et al., 1998).
Self-Assembled Monolayers for Biomedical Applications : The development of self-assembled monolayers of alkanoic acids, like octadecylcarboxylic acid, on stainless steel surfaces, aims to improve biocompatibility for medical implants. This research paves the way for enhanced biocompatibility in various biomedical applications (Raman & Gawalt, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is the sphingolipid pathway . Sphingolipids are a class of lipids that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by participating in the biosynthesis of sphingolipids . It is formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . The interaction results in changes in the cellular processes regulated by sphingolipids .
Biochemical Pathways
The compound affects the sphingolipid pathway, leading to the production of complex sphingolipids . These sphingolipids have downstream effects on various cellular processes, including cell growth, differentiation, and programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the regulation of cellular processes. By influencing the sphingolipid pathway, the compound can affect cell growth, differentiation, and apoptosis .
Analyse Biochimique
Biochemical Properties
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is involved in the sphingolipid metabolic pathway. It interacts with several enzymes, including serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound . Additionally, it interacts with ceramide synthase, which converts it into ceramide, a key molecule in cell signaling and apoptosis . The nature of these interactions is primarily enzymatic, facilitating the conversion of substrates into bioactive lipids.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by acting as a precursor to ceramides, which are involved in regulating cell growth, differentiation, and apoptosis . This compound also impacts gene expression by modulating the activity of transcription factors involved in stress responses and inflammation . Furthermore, it plays a role in cellular metabolism by influencing the balance of sphingolipids, which are critical for maintaining cell membrane integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into ceramide by ceramide synthase . This conversion is crucial for the activation of various signaling pathways that regulate cell fate. The compound binds to the active site of ceramide synthase, facilitating the transfer of the acyl group to form ceramide . Additionally, it can inhibit or activate other enzymes in the sphingolipid pathway, thereby modulating the levels of bioactive lipids and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of lipid metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cell survival and promote normal cellular functions . At high doses, it may induce toxic effects, including apoptosis and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway. It is synthesized from L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase . The compound is then converted into ceramide by ceramide synthase, which is further metabolized into various sphingolipids, including sphingomyelin and glycosphingolipids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating cell signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific lipid transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of the compound is influenced by its interactions with other lipids and proteins, which can affect its localization and biological activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of the compound is crucial for its activity, as it allows for the precise regulation of sphingolipid metabolism and signaling pathways .
Propriétés
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)





